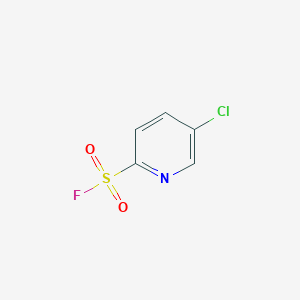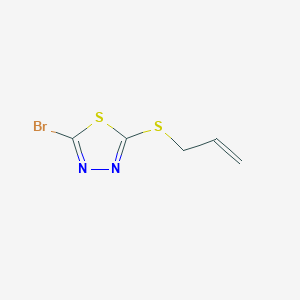
5,5'-(Carbonylbis(azanediyl)bis(methylene))bis(3-fluoro-5,1-phenylene)diboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-(Carbonylbis(azanediyl)bis(methylene))bis(3-fluoro-5,1-phenylene)diboronic acid is a chemical compound with the CAS Number: 2377606-23-8 . It has a molecular weight of 363.92 g/mol and a molecular formula of C15H16B2F2N2O5 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C15H16B2F2N2O5 . This indicates that the compound contains carbon ©, hydrogen (H), boron (B), fluorine (F), nitrogen (N), and oxygen (O) atoms.Physical And Chemical Properties Analysis
The compound has a molecular weight of 363.92 . It is recommended to be stored in a refrigerated environment .Wissenschaftliche Forschungsanwendungen
Photocatalytic Properties for Pollutant Degradation
Boronic acid derivatives have been synthesized and characterized for their photocatalytic properties, showcasing their potential in environmental applications such as the degradation of organic dye pollutants under UV light. This indicates the utility of boronic acids in developing green and sustainable solutions for pollutant management (Lu et al., 2021).
Catalytic Applications in Organic Synthesis
Certain boronic acids have been identified as "green" catalysts for direct amide condensation reactions, highlighting their role in facilitating organic synthesis processes while minimizing environmental impact. This underscores the significance of boronic acids in improving the efficiency and sustainability of chemical manufacturing (K. Ishihara et al., 2001).
Sensor Technology and Material Science
Phenyl boronic acids grafted onto polymers, such as carbon nanotubes, demonstrate the ability to modulate optical properties in response to saccharide binding. This property is crucial for developing sensitive and selective sensors for glucose and other biologically relevant molecules, highlighting the application of boronic acids in biomedical engineering and sensor technology (B. Mu et al., 2012).
Eigenschaften
IUPAC Name |
[3-[[(3-borono-5-fluorophenyl)methylcarbamoylamino]methyl]-5-fluorophenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16B2F2N2O5/c18-13-3-9(1-11(5-13)16(23)24)7-20-15(22)21-8-10-2-12(17(25)26)6-14(19)4-10/h1-6,23-26H,7-8H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCXUDQHHPXNAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)CNC(=O)NCC2=CC(=CC(=C2)B(O)O)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16B2F2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5'-(Carbonylbis(azanediyl)bis(methylene))bis(3-fluoro-5,1-phenylene)diboronic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(4-Chlorophenyl)methyl][2-(pyrrolidin-1-YL)ethyl]amine](/img/structure/B2696564.png)
![4-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}-5,6,7,8-tetrahydroquinazoline](/img/structure/B2696566.png)



![5-chloro-2-methoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2696571.png)



![2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-[4-(trifluoromethyl)benzyl]-1H-indole](/img/structure/B2696578.png)

![[4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2696584.png)
![5-(Perfluoroethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B2696585.png)